N-cyclopentyl-4-(methanesulfonylmethyl)benzamide

Description

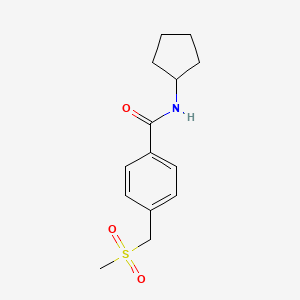

N-cyclopentyl-4-(methanesulfonylmethyl)benzamide (CAS: 931063-02-4, Molecular Formula: C₁₄H₁₉NO₃S, Molecular Weight: 281.37 g/mol) is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a methanesulfonylmethyl substituent at the para position of the benzamide ring.

Properties

IUPAC Name |

N-cyclopentyl-4-(methylsulfonylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-19(17,18)10-11-6-8-12(9-7-11)14(16)15-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIDJICWFFASHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine.

Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with methanesulfonyl chloride and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide group can be reduced to form amine derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

N-cyclopentyl-4-(methanesulfonylmethyl)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations :

- The cyclopentyl group may improve metabolic stability over smaller alkyl chains (e.g., ethyl) due to reduced enzymatic accessibility .

- Complex Derivatives : Compounds with dual substituents (e.g., sulfonamido and piperazinyl groups in ) exhibit multifunctional binding but face synthetic complexity and pharmacokinetic challenges .

Pharmacological and Functional Comparisons

Table 2: Activity Profiles of Selected Benzamide Derivatives

Key Observations :

- Enzyme Inhibition : While the target compound lacks direct activity data, structurally related benzamides (e.g., roflumilast) demonstrate that sulfonyl and bulky substituents can enhance target selectivity and potency .

- Toxicity and Bioavailability : HPAPB () highlights that benzamides with hydroxamic acid moieties exhibit favorable toxicity profiles, suggesting that the sulfonyl group in the target compound may similarly reduce toxicity .

- Antioxidant Potential: Benzamides with electron-donating groups (e.g., hydroxyl or methoxy) show strong antioxidant activity, implying that the methanesulfonylmethyl group’s electron-withdrawing nature may limit this effect in the target compound .

Biological Activity

N-cyclopentyl-4-(methanesulfonylmethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopentyl amines with methanesulfonyl chloride and appropriate benzoyl derivatives. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), an enzyme implicated in various physiological processes including inflammation and thrombosis. Compounds similar to this compound have shown selective inhibition against h-NTPDases with IC50 values ranging from sub-micromolar to micromolar concentrations. For instance, a related compound demonstrated an IC50 of 2.88 ± 0.13 μM against h-NTPDase1, indicating significant inhibitory potential .

Anticancer Properties

The compound exhibits promising anticancer activity. Studies have shown that derivatives of sulfonamide-benzamides can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing effective growth inhibition and cell cycle arrest through mechanisms involving tubulin polymerization disruption .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of different substituents on the benzamide core significantly affects the potency against target enzymes. For instance, variations in the alkyl chain length and branching can enhance binding affinity.

- Linkage Variations : The introduction of methanesulfonyl groups has been shown to improve selectivity towards specific h-NTPDase isoforms, which is critical for reducing off-target effects .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Antitumor Activity : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values as low as 100 nM against breast cancer cell lines, highlighting their potential as lead compounds for further development .

- Mechanistic Studies : Flow cytometry and tubulin polymerization assays confirmed that certain derivatives induce G1/S phase arrest in cancer cells, suggesting a mechanism for their anticancer effects .

- In Vivo Efficacy : Animal models treated with related compounds showed significant tumor growth suppression, reinforcing the need for further pharmacokinetic studies to evaluate bioavailability and therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.